N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15244774
InChI: InChI=1S/C10H8ClN3O2S/c1-16-9-3-2-6(4-7(9)11)12-10(15)8-5-17-14-13-8/h2-5H,1H3,(H,12,15)
SMILES:
Molecular Formula: C10H8ClN3O2S
Molecular Weight: 269.71 g/mol

N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide

CAS No.:

Cat. No.: VC15244774

Molecular Formula: C10H8ClN3O2S

Molecular Weight: 269.71 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide -

Specification

Molecular Formula C10H8ClN3O2S
Molecular Weight 269.71 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)thiadiazole-4-carboxamide
Standard InChI InChI=1S/C10H8ClN3O2S/c1-16-9-3-2-6(4-7(9)11)12-10(15)8-5-17-14-13-8/h2-5H,1H3,(H,12,15)
Standard InChI Key BJCYVNCNAJAARK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a substituted phenyl group via a carboxamide bridge. The phenyl ring is functionalized with a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position, creating distinct electronic and steric effects that influence molecular interactions .

The molecular formula is C₁₁H₉ClN₃O₂S, yielding a molecular weight of 294.73 g/mol. Key structural parameters derived from analogous compounds suggest a planar thiadiazole ring system conjugated with the carboxamide group, while the methoxy and chloro substituents introduce localized dipole moments .

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related thiadiazole derivatives reported in recent studies:

Compound NameMolecular FormulaKey SubstituentsBiological Activity
N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamideC₁₁H₉ClN₃O₂S3-Cl, 4-OCH₃, thiadiazole-4-carboxamideUnder investigation
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)C₁₁H₁₀ClN₃OS3-Cl, 4-CH₃, thiadiazole-5-carboxamidePlant defense activator
N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamideC₁₀H₉N₃O₂S3-OCH₃, thiadiazole-4-carboxamideAntimicrobial screening candidate
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazoleC₁₅H₁₂ClN₃OS4-Cl, 4-OCH₃-phenyl, thiadiazoleCytotoxicity studies

This comparative analysis highlights the critical role of substituent positioning in modulating biological activity. The 3-chloro-4-methoxy pattern distinguishes the target compound from Tiadinil’s 3-chloro-4-methyl configuration, potentially altering its interaction with biological targets .

Synthesis and Reactivity

Proposed Synthetic Routes

While no explicit synthesis protocol exists for N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, convergent strategies from analogous systems suggest a multi-step approach:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with α-keto acids or esters under acidic conditions generates the 1,2,3-thiadiazole ring .

  • Carboxamide Installation: Coupling the thiadiazole-4-carboxylic acid with 3-chloro-4-methoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt) .

  • Functional Group Modifications: Post-synthetic halogenation or methoxylation could refine electronic properties, though the target compound’s substituents suggest these groups are introduced prior to coupling .

Key challenges include maintaining regioselectivity during thiadiazole formation and preventing hydrolysis of the methoxy group under acidic or basic conditions .

Reactivity Profile

The compound’s reactivity is dominated by three regions:

  • Thiadiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-deficient character from adjacent nitrogen atoms.

  • Carboxamide Group: Hydrolyzable to carboxylic acid under strong acidic/basic conditions, offering a pathway for prodrug development .

  • Aromatic Substituents: The electron-withdrawing chlorine and electron-donating methoxy group create opposing mesomeric effects, directing further substitution to the phenyl ring’s 2- and 5-positions .

Physicochemical Properties

Partitioning and Solubility

Computational estimates using group contribution methods predict a logP value of 2.8–3.2, indicating moderate lipophilicity suitable for membrane permeation. Aqueous solubility is limited (estimated logS = -4.1) due to the planar aromatic system and hydrogen-bonding capacity of the carboxamide .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiadiazole ring vibrations), and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: Methoxy singlet at δ 3.8–4.0 ppm; aromatic protons as multiplet at δ 6.9–7.4 ppm .

    • ¹³C NMR: Thiadiazole C-4 carbonyl at δ 165–170 ppm; methoxy carbon at δ 55–57 ppm .

Biological Activity and Mechanisms

Antimicrobial Effects

N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide exhibits MIC values of 8–32 µg/mL against Gram-positive pathogens, suggesting the target compound’s chloro substitution could improve potency against resistant strains .

Plant Defense Activation

Tiadinil’s mechanism as a plant activator—inducing systemic acquired resistance (SAR) through salicylic acid pathway modulation—provides a template for agrochemical applications . The target compound’s enhanced lipophilicity may improve phloem mobility in crop protection scenarios.

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • Kinase Inhibitors: Thiadiazole carboxamides competitively bind ATP pockets in EGFR and VEGFR kinases .

  • Antimetabolites: Structural mimicry of purine bases enables interference with DNA/RNA synthesis.

Agrochemical Development

Derivatives could act as:

  • Fungicide Synergists: Enhancing azole efficacy through CYP51 inhibition .

  • Herbicide Safeners: Modifying glutathione transferase activity in crops .

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